9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
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Overview
Description
9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxycarbonyl group attached to a spirocyclic framework, which includes an oxirane (epoxide) ring and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with fluoren-9-ylmethanol and a suitable diol precursor.
Epoxidation: The diol undergoes epoxidation to form the oxirane ring.
Coupling Reaction: The fluoren-9-ylmethanol is then coupled to the epoxide using a carbonyl-activating reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Carboxylation: The resulting intermediate is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The fluoren-9-ylmethoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent; conditions include room temperature to reflux.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4); conditions include anhydrous ether or THF at low temperatures.
Substitution: Reagents like sodium hydride (NaH) or triethylamine (Et3N); conditions include aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic anhydride or ester.
Reduction: 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10,10-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a protecting group for amino acids and other biomolecules during peptide synthesis.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Employed in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the fluoren-9-ylmethoxycarbonyl group acts as a protecting group that can be selectively removed under mild conditions, typically using a base like triethylamine. The removal of this protecting group allows for the sequential addition of amino acids to form peptides.
Molecular Targets and Pathways Involved:
Peptide Synthesis: Targets the amino group of amino acids, protecting it from unwanted reactions during peptide chain elongation.
Epoxide Ring Opening: Involves nucleophilic attack on the epoxide ring, leading to the formation of diols or other functionalized products.
Comparison with Similar Compounds
Fmoc-L-Alanine: Another fluoren-9-ylmethoxycarbonyl derivative used in peptide synthesis.
Fmoc-Proline: Similar structure with a proline backbone, also used as a protecting group in peptide synthesis.
Uniqueness:
The presence of the spirocyclic framework and the oxirane ring in this compound distinguishes it from simpler fluoren-9-ylmethoxycarbonyl derivatives, providing additional structural complexity and potential reactivity.
This compound's unique structure and functional groups make it a valuable tool in organic synthesis and a potential candidate for various scientific and industrial applications. Its versatility and reactivity open up numerous possibilities for research and development in multiple fields.
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)21-24(11-5-6-12-24)30-14-13-25(21)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNLPUDLFIJWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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